REACTION_CXSMILES
|
[Sn](Cl)Cl.[F:4][C:5]1[CH:6]=[C:7]([N+:13]([O-])=O)[C:8]([C:11]#N)=[N:9][CH:10]=1.Cl.S(Cl)(Cl)=[O:18].C[CH2:22][OH:23]>>[NH2:13][C:7]1[C:8]([C:11]([O:23][CH3:22])=[O:18])=[N:9][CH:10]=[C:5]([F:4])[CH:6]=1
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in MeOH (120 mL)
|
Type
|
STIRRING
|
Details
|
The solution was then stirred at 90° C. for 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with a saturated aq. NaHCO3 (300 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated again under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography on silica gel (0-100% EtOAc in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |